

Spectroscopic characterization of Ethyl 4-hydroxyquinoline-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-hydroxyquinoline-3-carboxylate

Cat. No.: B122597

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Introduction: The Significance of the Quinolone Scaffold

Ethyl 4-hydroxyquinoline-3-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.^[1] Its core structure, the 4-quinolone-3-carboxylic acid motif, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, anticancer, and anti-inflammatory agents.^{[2][3]} The biological activity of its derivatives is intimately linked to their precise three-dimensional structure. Therefore, unambiguous structural confirmation and purity assessment are non-negotiable prerequisites in any research or development pipeline utilizing this compound.^{[4][5]}

This guide outlines a systematic, multi-technique spectroscopic approach to fully characterize **Ethyl 4-hydroxyquinoline-3-carboxylate**, ensuring the identity and integrity of the molecule before its use in further synthetic or biological applications.

Molecular Structure

The compound, with the molecular formula $C_{12}H_{11}NO_3$ and a molecular weight of 217.22 g/mol, possesses a fused bicyclic quinoline system.^{[1][6]} Key features include the aromatic quinoline core, a hydroxyl group at position 4, and an ethyl carboxylate substituent at position 3.

Caption: Logical workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **Ethyl 4-hydroxyquinoline-3-carboxylate**, both ^1H and ^{13}C NMR are indispensable.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity effectively dissolves the compound, and more importantly, it slows the chemical exchange of the N-H proton, allowing it to be observed as a distinct, often broad, signal. In contrast, solvents like CDCl₃ may lead to signal broadening or complete disappearance of the N-H proton signal.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Signals:

- Aromatic Region (δ 7.0-9.0 ppm): Four protons on the benzene portion of the quinoline ring will appear as multiplets or distinct doublets and triplets, depending on their coupling patterns. The proton at position 5 is typically downfield due to deshielding effects.
- Vinyl/Aromatic Proton (δ ~8.5-9.0 ppm): The proton at the C2 position is highly deshielded and typically appears as a sharp singlet.
- Amide Proton (N-H) (δ >10 ppm): The proton on the nitrogen atom of the quinolone ring is expected to be significantly downfield and often appears as a broad singlet. Its presence is strong evidence for the keto tautomer.
- Ethyl Ester Group: This group gives rise to two characteristic signals: a quartet (CH₂) and a triplet (CH₃), coupled to each other. The quartet will be further downfield (~ δ 4.2 ppm) due to its proximity to the ester oxygen.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Expected Signals:

- **Carbonyl Carbons (δ 160-180 ppm):** Two distinct signals are expected in the downfield region: one for the ester carbonyl ($\sim\delta$ 165 ppm) and another for the C4-keto carbonyl ($\sim\delta$ 175 ppm).
- **Aromatic/Vinyl Carbons (δ 115-150 ppm):** Signals corresponding to the eight carbons of the quinoline ring system will be observed in this region.
- **Ethyl Ester Carbons:** The CH_2 carbon will appear around δ 60 ppm, and the terminal CH_3 carbon will be upfield, around δ 14 ppm.

Table 1: Summary of Expected NMR Data (in DMSO-d_6)

Group Assignment	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
Ethyl CH_3	~ 1.3 (t, 3H)	~ 14.5
Ethyl CH_2	~ 4.2 (q, 2H)	~ 60.0
Aromatic C5-H to C8-H	7.2 - 8.2 (m, 4H)	118 - 140
Aromatic C2-H	~ 8.9 (s, 1H)	~ 145.0
N-H	>12.0 (br s, 1H)	-
Ester C=O	-	~ 167.0
Keto C=O	-	~ 177.0
Quaternary Carbons	-	Multiple signals

Note: These are approximate values based on typical data for this scaffold. Actual values may vary slightly. [\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified, dry compound.
- **Dissolution:** Dissolve the sample in ~ 0.6 mL of DMSO-d_6 in a clean, dry NMR tube.

- Homogenization: Gently warm and vortex the sample to ensure complete dissolution.
- Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Standard parameters for ¹H (16-32 scans) and ¹³C (1024-2048 scans) are typically sufficient.
- Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expert Insight: For this molecule, the most diagnostic region is 1600-1800 cm^{-1} and 3000-3400 cm^{-1} . The presence of two distinct C=O stretching bands is a key confirmation of the structure, while a sharp, medium-intensity peak around 3300 cm^{-1} for the N-H stretch (as opposed to a very broad O-H band) provides compelling evidence for the dominance of the keto tautomer.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3300	N-H Stretch	Amide (in quinolone)
~3050	C-H Stretch	Aromatic
~2980	C-H Stretch	Aliphatic (Ethyl)
~1720	C=O Stretch	Ester Carbonyl
~1650	C=O Stretch	Keto Carbonyl (Amide)
1600-1450	C=C/C=N Stretch	Aromatic Ring
~1250	C-O Stretch	Ester

Reference data suggests these characteristic peaks are key identifiers. [10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Preparation: Record a background spectrum on the clean ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The resulting spectrum is automatically ratioed against the background and presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, typically yielding the protonated molecular ion.

Expected Ions:

- Molecular Formula: $\text{C}_{12}\text{H}_{11}\text{NO}_3$
- Exact Mass: 217.0739 Da
- $[\text{M}+\text{H}]^+$: The most abundant ion observed in positive ion mode ESI, with an expected m/z of 218.0812. [\[11\]*](#) $[\text{M}+\text{Na}]^+$: An adduct with sodium is also commonly observed, with an expected m/z of 240.0631. [\[11\]](#) Expert Insight: High-resolution mass spectrometry (HRMS) is the gold standard. Confirming the measured m/z to within 5 ppm of the calculated value for $\text{C}_{12}\text{H}_{11}\text{NO}_3^+$ (the protonated species) provides unequivocal confirmation of the molecular formula, a critical piece of data for publication and patent filings.

Experimental Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
- Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 Da).
- Data Analysis: Identify the m/z of the base peak and other significant ions, comparing them to the calculated values for the expected species.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule's conjugated π -system. The extended conjugation of the quinolone ring system results in strong absorption in the UV region.

Expected Absorption: The spectrum is expected to show multiple absorption bands, with a strong absorption maximum (λ_{max}) typically above 300 nm, characteristic of the quinolone chromophore. [12] The exact position and intensity of these bands can be sensitive to the solvent used (solvatochromism), reflecting changes in the interaction between the solvent and the molecule's ground and excited states.

Experimental Protocol: UV-Vis Spectrum Acquisition

- Solution Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
- Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

- Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum, typically from 200 to 500 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Conclusion

The structural characterization of Ethyl 4-hydroxyquinoline-3-carboxylate is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy defines the C-H framework and confirms the dominant keto-tautomeric form. IR spectroscopy provides rapid confirmation of key functional groups, particularly the dual carbonyls and the N-H bond. Mass spectrometry validates the molecular formula with high precision, while UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. When combined, the data from these methods provide an unambiguous, self-validating dossier on the molecule's identity and purity, which is fundamental for its application in drug discovery and materials science. [1][3][7]

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